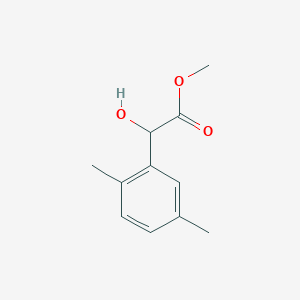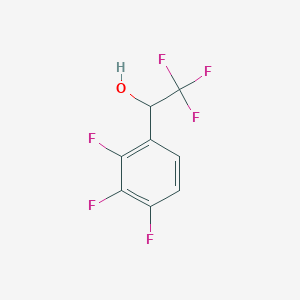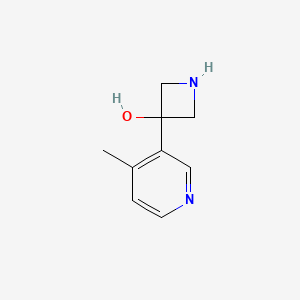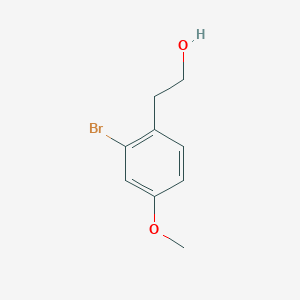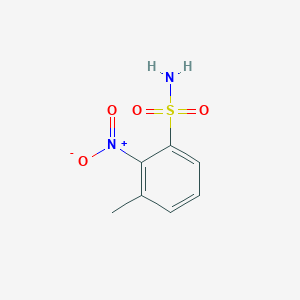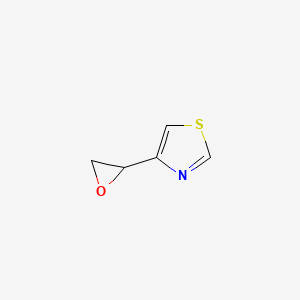
4-(Oxiran-2-yl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Oxiran-2-yl)thiazole is a heterocyclic organic compound that features both an oxirane (epoxide) ring and a thiazole ring The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom The oxirane ring is a three-membered cyclic ether with one oxygen atom and two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxiran-2-yl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the oxirane moiety. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of α-haloketones with thiourea can yield thiazole derivatives, which can then be epoxidized to form the oxirane ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 4-(Oxiran-2-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids can be used to oxidize the oxirane ring.
Reduction: Metal hydrides such as lithium aluminum hydride can reduce the thiazole ring.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products:
Diols: From the oxidation of the oxirane ring.
Dihydrothiazole derivatives: From the reduction of the thiazole ring.
Substituted thiazoles: From various substitution reactions.
科学的研究の応用
4-(Oxiran-2-yl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Derivatives of this compound are being investigated for their antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the development of new materials, including polymers and resins, due to its reactive oxirane ring.
作用機序
The mechanism of action of 4-(Oxiran-2-yl)thiazole involves its interaction with biological molecules through its reactive oxirane ring and thiazole ring. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles such as amino acids in proteins. The thiazole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Thiazole: A simpler compound without the oxirane ring, used in various pharmaceuticals and agrochemicals.
Oxirane (Epoxide): A simpler compound without the thiazole ring, widely used in polymer chemistry and as a reactive intermediate.
2-(Oxiran-2-yl)benzothiazole: A compound with both an oxirane ring and a benzothiazole ring, used in similar applications but with different reactivity and properties.
Uniqueness: 4-(Oxiran-2-yl)thiazole is unique due to the combination of the oxirane and thiazole rings, which confer distinct chemical reactivity and potential for diverse applications. The presence of both rings allows for a broader range of chemical reactions and interactions compared to compounds with only one of these rings.
特性
分子式 |
C5H5NOS |
|---|---|
分子量 |
127.17 g/mol |
IUPAC名 |
4-(oxiran-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C5H5NOS/c1-5(7-1)4-2-8-3-6-4/h2-3,5H,1H2 |
InChIキー |
IYMRBVNUASSQRA-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)C2=CSC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601755.png)


![1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride](/img/structure/B13601785.png)
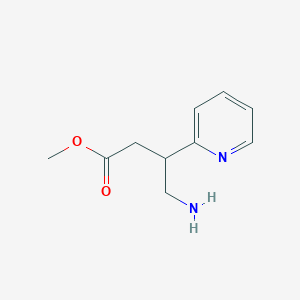

![6lambda6-Thiaspiro[3.4]octane-6,6,8-trione](/img/structure/B13601806.png)
